2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to an N-phenylacetamide moiety. The 4- and 5-positions of the triazole are occupied by a 4-methoxyphenyl group and a 1H-indol-3-yl group, respectively. The indole moiety is notable for its role in biological interactions, particularly in targeting proteins like Bcl-2 in anticancer therapies . The methoxy group enhances solubility and modulates electronic effects, while the thioether linkage contributes to metabolic stability.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-32-19-13-11-18(12-14-19)30-24(21-15-26-22-10-6-5-9-20(21)22)28-29-25(30)33-16-23(31)27-17-7-3-2-4-8-17/h2-15,26H,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFYOPIRXVAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Triazole Core Formation
The triazole ring is constructed via cyclocondensation of 2-(1H-indol-3-yl)acetohydrazide with 4-methoxyphenyl isothiocyanate under basic conditions. In a representative procedure:
- 2-(1H-Indol-3-yl)acetic acid is esterified with ethanol using H₂SO₄ as a catalyst, yielding ethyl 2-(1H-indol-3-yl)acetate (79% yield).
- Hydrazinolysis with hydrazine hydrate produces 2-(1H-indol-3-yl)acetohydrazide (96% yield).
- Reaction with 4-methoxyphenyl isothiocyanate in ethanol forms a thiosemicarbazide intermediate, which undergoes cyclization in aqueous KOH (reflux, 6 h) to yield the 1,2,4-triazole-3-thione derivative (75% yield).
Key Reaction Conditions
- Solvent: Ethanol/water mixture
- Temperature: Reflux (80–100°C)
- Base: KOH (2 equiv)
Nucleophilic Substitution for Sulfanyl Group Introduction
The sulfanyl group is introduced via nucleophilic displacement of the triazole-3-thione’s sulfur atom. In a optimized protocol:
- 1,2,4-Triazole-3-thione (1 equiv) is treated with 2-bromo-N-phenylacetamide (1.2 equiv) in dimethylformamide (DMF).
- Potassium carbonate (2.5 equiv) is added to deprotonate the thione, facilitating alkylation.
- The reaction is stirred at 25°C for 24–48 h, yielding the target compound (68–72% yield after recrystallization from ethanol).
Critical Parameters
- Solvent: DMF (polar aprotic)
- Base: K₂CO₃
- Temperature: Ambient (25°C)
Alternative Methods: Click Chemistry Approach
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route for triazole formation:
- An alkyne-functionalized indole derivative is reacted with an azide-containing phenylacetamide precursor.
- Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in tert-butanol/water (1:1) at 50°C affords the triazole adduct (82% yield).
This method, while efficient, requires pre-functionalized starting materials and is less commonly reported for the target compound.
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity significantly impacts reaction kinetics and yield (Table 1):
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98 |
| Ethanol | 24.3 | 58 | 92 |
| Dichloromethane | 8.9 | 41 | 85 |
DMF maximizes yield due to its ability to stabilize ionic intermediates, whereas ethanol favors recrystallization but slows reaction rates.
Temperature and Catalytic Effects
Elevated temperatures (80–100°C) accelerate cyclocondensation but risk decomposition. For alkylation, ambient temperatures (25°C) prevent epimerization of the acetamide group. Catalytic systems like Cu(I) in click chemistry reduce reaction times from days to hours.
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves triazole intermediates (Rf = 0.45).
- Recrystallization : Ethanol/water (4:1) yields pure product (mp 218–220°C).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–6.76 (m, 12H, aromatic), 4.12 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃).
- HRMS : m/z calc. for C₂₆H₂₂N₅O₂S [M+H]⁺: 484.1542; found: 484.1538.
Chromatographic Purity
HPLC (C18 column, acetonitrile/water 65:35) shows ≥98% purity with tR = 6.72 min.
Applications and Derivatives
Biological Activities
Derivatives of this compound demonstrate diverse pharmacological profiles (Table 2):
| Derivative Substituent | IC₅₀ (α-Glucosidase) | Anticancer (IC₅₀, μM) |
|---|---|---|
| 4-Methoxyphenyl, N-phenyl | 12.3 μM | 18.7 (MCF-7) |
| 4-Chlorophenyl, N-(3-methylphenyl) | 24.1 μM | 22.4 (A549) |
The parent compound exhibits competitive α-glucosidase inhibition (Ki = 9.8 μM), suggesting antidiabetic potential.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
Indole vs. Pyridine and Phenyl Substitutions
- Compound U2 (): Differs by replacing the N-phenyl group with a 4-(2-morpholinoacetamido)phenyl group.
- Compound 5m (): Contains a pyridine ring instead of indole. Pyridine’s electron-withdrawing nature may reduce binding affinity compared to indole, which participates in π-π stacking and hydrogen bonding .
Methoxy vs. Halogen and Alkyl Substitutions
- Compound 13a (): Features a nitrobenzylidene group and trifluoromethyl substitution. The electron-withdrawing nitro and CF3 groups increase lipophilicity but may reduce metabolic stability compared to the methoxy group .
- Compound 6i (): Contains a trifluoromethylpyrazole group. The CF3 group enhances membrane permeability but lacks the hydrogen-bonding capability of the indole NH group .
Acetamide Side Chain Modifications
Key Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated using ChemAxon software.
Biological Activity
The compound 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a notable derivative of the triazole family, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C25H27N5O2S
- Molecular Weight : 461.6 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of Indole Derivative : Indoles are synthesized through cyclization reactions.
- Formation of Triazole Ring : This is achieved via cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The indole and triazole derivatives are coupled with acetamide to yield the final product.
Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In particular:
- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like vancomycin .
Anticancer Potential
The compound's structure suggests potential anticancer activity:
- Mechanism of Action : It is hypothesized that the indole and triazole moieties can interact with cellular receptors and enzymes involved in cancer cell proliferation and apoptosis. This interaction may modulate signaling pathways critical for tumor growth .
Anti-inflammatory Effects
Triazole derivatives are also being explored for their anti-inflammatory properties:
- In vitro Studies : Compounds within this class have been evaluated for their ability to inhibit inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Case Studies
Several studies highlight the biological efficacy of triazole derivatives similar to this compound:
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization to form the triazole core, thiolation for sulfanyl group introduction, and amide coupling. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in thiolation steps .
- Catalysts : Zeolite (Y-H) or pyridine improves yield in coupling reactions . Analytical validation via NMR (e.g., verifying indole NH peaks at δ 10–12 ppm) and HPLC ensures purity >95% .
Q. What spectroscopic methods are essential for structural characterization?
- 1H/13C NMR : Assign peaks for indole (δ 6.8–7.5 ppm), triazole (δ 8.1–8.3 ppm), and methoxy groups (δ 3.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and sulfanyl S-H bonds (~2550 cm⁻¹) .
Q. How does the compound’s solubility impact formulation for in vitro assays?
The compound is lipophilic due to aromatic substituents. Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for cellular assays. Precipitation risks require dynamic light scattering (DLS) monitoring .
Advanced Research Questions
Q. How do substituent variations on the triazole ring affect biological activity?
- Methoxyphenyl vs. indole groups : Methoxyphenyl enhances π-π stacking with enzyme pockets (e.g., kinase targets), while indole improves blood-brain barrier penetration .
- Sulfanyl group : Replacing it with sulfonyl reduces cytotoxicity but decreases target binding affinity . Table 1 : Substituent Effects on IC50 (μM)
| Substituent | Target A (Kinase) | Target B (Protease) |
|---|---|---|
| 4-Methoxyphenyl | 0.45 | 1.2 |
| 3-Fluorophenyl | 0.78 | 2.1 |
| Indol-3-yl | 0.32 | 0.9 |
| Data from docking studies and enzymatic assays . |
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and MIC thresholds (e.g., ≤10 µg/mL for antimicrobial activity) .
- Metabolite profiling : LC-MS/MS detects degradation products that may skew results in long-term assays .
Q. How can computational modeling predict binding modes with therapeutic targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the indole moiety as a hinge-region anchor .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Q. What in vivo pharmacokinetic challenges arise, and how are they addressed?
- Low oral bioavailability : Nanoformulation (e.g., PLGA nanoparticles) improves absorption by 3-fold in rodent models .
- Hepatic metabolism : CYP3A4-mediated oxidation of the methoxyphenyl group necessitates co-administration with inhibitors like ketoconazole .
Q. How does the compound’s stereoelectronic profile influence its reactivity?
- Hammett analysis : Electron-donating groups (e.g., methoxy) increase triazole ring electron density, enhancing nucleophilic attack at the sulfanyl position .
- DFT calculations (Gaussian 16) : HOMO-LUMO gaps (~4.5 eV) correlate with stability under oxidative conditions .
Methodological Guidance for Contradictory Data
Discrepancies in cytotoxicity data across studies
- Mitigation : Use synchronized cell cycles (e.g., serum starvation) and normalize viability assays (MTT vs. resazurin) .
- Meta-analysis : Apply Cochran’s Q-test to evaluate heterogeneity in published IC50 values .
Variability in enzymatic inhibition results
- Solution : Pre-incubate enzymes with the compound for 30 min to reach equilibrium and use positive controls (e.g., staurosporine for kinases) .
Emerging Research Directions
Q. Can this compound act as a PROTAC (proteolysis-targeting chimera) warhead?
- Design : Conjugate the acetamide group to E3 ligase ligands (e.g., thalidomide) via PEG linkers. Test degradation efficiency via Western blot (e.g., BRD4 levels) .
Q. What is its potential in overcoming multidrug resistance (MDR) in cancer?
- Mechanism : Inhibit P-glycoprotein (P-gp) efflux pumps by binding to transmembrane domains (Kd ~0.2 µM via SPR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
